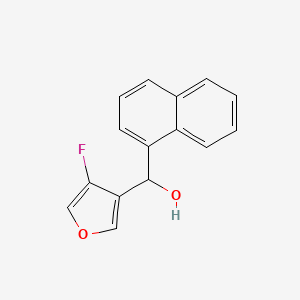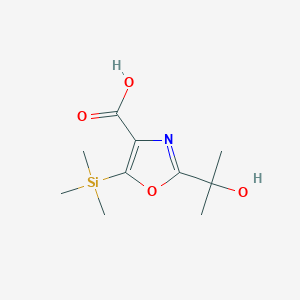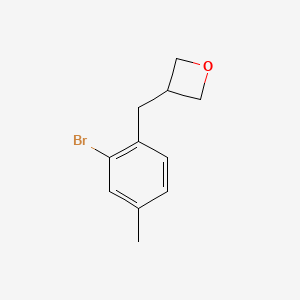
2-(5-methylthiophen-2-yl)-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-methylthiophen-2-yl)-1H-indole-3-carbaldehyde is a heterocyclic compound that features both an indole and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methylthiophen-2-yl)-1H-indole-3-carbaldehyde typically involves the condensation of 5-methylthiophene-2-carboxaldehyde with an indole derivative. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-methylthiophen-2-yl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 2-(5-methylthiophen-2-yl)-1H-indole-3-carboxylic acid.
Reduction: 2-(5-methylthiophen-2-yl)-1H-indole-3-methanol.
Substitution: 2-(5-bromo-5-methylthiophen-2-yl)-1H-indole-3-carbaldehyde.
Applications De Recherche Scientifique
2-(5-methylthiophen-2-yl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-(5-methylthiophen-2-yl)-1H-indole-3-carbaldehyde largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The indole and thiophene rings can participate in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(5-methylthiophen-2-yl)thiophene-2-carbaldehyde: Another thiophene derivative with similar structural features.
2-(5-methylthiophen-2-yl)benzaldehyde: A compound with a benzene ring instead of an indole ring.
Uniqueness
2-(5-methylthiophen-2-yl)-1H-indole-3-carbaldehyde is unique due to the presence of both indole and thiophene rings, which can confer distinct electronic and steric properties. This dual-ring system can enhance its versatility in various chemical reactions and applications compared to compounds with only one of these rings.
Propriétés
Formule moléculaire |
C14H11NOS |
|---|---|
Poids moléculaire |
241.31 g/mol |
Nom IUPAC |
2-(5-methylthiophen-2-yl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C14H11NOS/c1-9-6-7-13(17-9)14-11(8-16)10-4-2-3-5-12(10)15-14/h2-8,15H,1H3 |
Clé InChI |
FNVPSTWJUZJGTB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C2=C(C3=CC=CC=C3N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-2-phenyl-1,4-dihydroindeno[1,2-b]pyrrole](/img/structure/B11868685.png)

![tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11868701.png)
![9H-Indeno[2,1-c]pyridine-3-carboxylic acid, ethyl ester](/img/structure/B11868706.png)
![3-(Cyclopropylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11868711.png)
![1,1-Dichloro-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one](/img/structure/B11868719.png)
![(1R,5S)-1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B11868722.png)



![Ethyl 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11868777.png)

![1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11868786.png)

